![molecular formula C13H15N3S B15313185 2-[(2E)-2-(butan-2-ylidene)hydrazinyl]-4-phenyl-1,3-thiazole](/img/structure/B15313185.png)
2-[(2E)-2-(butan-2-ylidene)hydrazinyl]-4-phenyl-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(butan-2-ylidene)hydrazin-1-yl]-4-phenyl-1,3-thiazole is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Métodos De Preparación
The synthesis of 2-[2-(butan-2-ylidene)hydrazin-1-yl]-4-phenyl-1,3-thiazole typically involves the Hantzsch thiazole synthesis. This method includes the reaction of thiosemicarbazide derivatives with various haloketones. The reaction can be carried out in solvents such as tetrahydrofuran (THF) or 1,4-dioxane, and a base catalyst may be used to shorten the reaction time
Análisis De Reacciones Químicas
2-[2-(butan-2-ylidene)hydrazin-1-yl]-4-phenyl-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers or amines.
Substitution: The thiazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to a variety of derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-[2-(butan-2-ylidene)hydrazin-1-yl]-4-phenyl-1,3-thiazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[2-(butan-2-ylidene)hydrazin-1-yl]-4-phenyl-1,3-thiazole involves its interaction with microbial cell components. The compound likely targets essential enzymes or proteins within the microorganisms, disrupting their normal functions and leading to cell death . The exact molecular targets and pathways are still under investigation, but its antimicrobial activity suggests it interferes with critical biological processes in the pathogens.
Comparación Con Compuestos Similares
Similar compounds to 2-[2-(butan-2-ylidene)hydrazin-1-yl]-4-phenyl-1,3-thiazole include other thiazole derivatives such as 2-[2-(9H-fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole . These compounds share the thiazole ring structure but differ in their substituents, which can significantly affect their biological activities and applications. The uniqueness of 2-[2-(butan-2-ylidene)hydrazin-1-yl]-4-phenyl-1,3-thiazole lies in its specific substituents, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H15N3S |
|---|---|
Peso molecular |
245.35 g/mol |
Nombre IUPAC |
N-[(E)-butan-2-ylideneamino]-4-phenyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C13H15N3S/c1-3-10(2)15-16-13-14-12(9-17-13)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3,(H,14,16)/b15-10+ |
Clave InChI |
IMYKUKUFCNPNOY-XNTDXEJSSA-N |
SMILES isomérico |
CC/C(=N/NC1=NC(=CS1)C2=CC=CC=C2)/C |
SMILES canónico |
CCC(=NNC1=NC(=CS1)C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


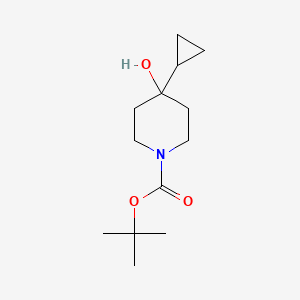
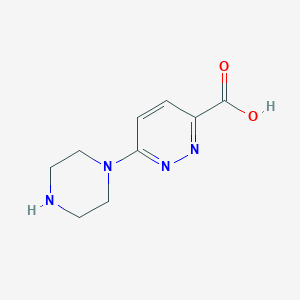
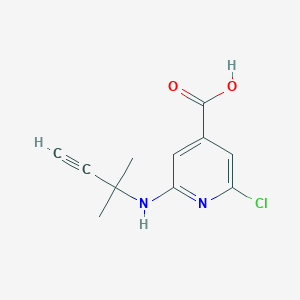
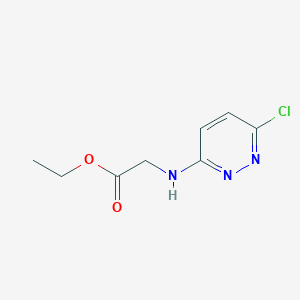

![Dispiro[3.0.35.24]decan-9-amine](/img/structure/B15313151.png)
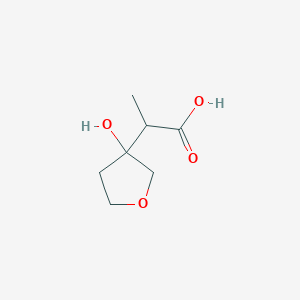
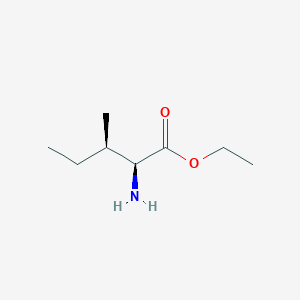
![N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methylpropanamide;hydrochloride](/img/structure/B15313179.png)
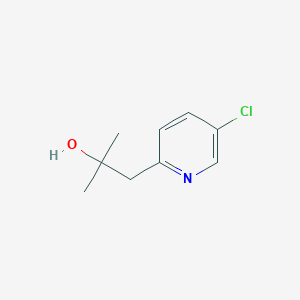
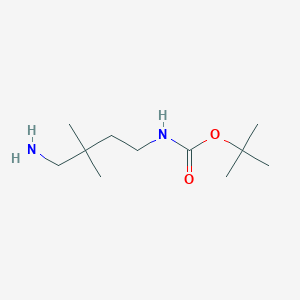
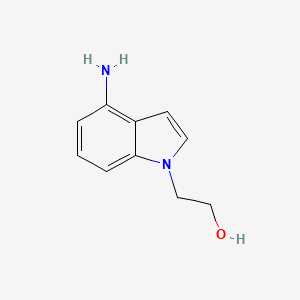
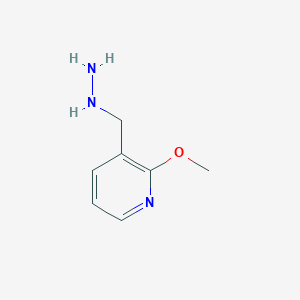
![Methyl 2-(2-azaspiro[3.3]heptan-5-yl)acetate](/img/structure/B15313194.png)
